molecular formula C13H21NO B13269785 [(2,4-Dimethylphenyl)methyl](3-methoxypropyl)amine

[(2,4-Dimethylphenyl)methyl](3-methoxypropyl)amine

Cat. No.: B13269785
M. Wt: 207.31 g/mol
InChI Key: HDLYCQNPXLRBBW-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)methylamine is an organic compound with the molecular formula C13H21NO. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound is known for its unique structure, which includes a 2,4-dimethylphenyl group and a 3-methoxypropyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylphenyl)methylamine typically involves the reaction of 2,4-dimethylbenzyl chloride with 3-methoxypropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of (2,4-Dimethylphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine or alcohol derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

(2,4-Dimethylphenyl)methylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(2,4-Dimethylphenyl)methylamine can be compared with other similar compounds, such as:

  • (2,4-Dimethylphenyl)methylamine
  • (2,4-Dimethylphenyl)methylamine
  • (2,4-Dimethylphenyl)methylamine

These compounds share structural similarities but differ in the length and nature of the alkyl chain attached to the nitrogen atom. The unique combination of the 2,4-dimethylphenyl group and the 3-methoxypropyl group in (2,4-Dimethylphenyl)methylamine imparts distinct chemical and physical properties, making it suitable for specific applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-[(2,4-dimethylphenyl)methyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C13H21NO/c1-11-5-6-13(12(2)9-11)10-14-7-4-8-15-3/h5-6,9,14H,4,7-8,10H2,1-3H3

InChI Key

HDLYCQNPXLRBBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNCCCOC)C

Origin of Product

United States

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